molecular formula C6H3ClFN3 B15071262 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine

4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine

Cat. No.: B15071262
M. Wt: 171.56 g/mol
InChI Key: ROURMPCBSJROBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine is a heterocyclic compound that belongs to the pyrrolopyrimidine family. This compound is characterized by its fused pyrrole and pyrimidine ring system, with chlorine and fluorine atoms at the 4 and 7 positions, respectively. Its unique structure imparts distinct chemical properties, making it a valuable scaffold in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method starts with the preparation of ethyl 2-cyano-4,4-dimethoxybutanoate by coupling ethyl 2-cyanoacetate and 2-bromo-1,1-dimethoxyethane. This intermediate is then converted to 6-amino-5-(2,2-dimethoxyethyl)pyrimidin-4-ol by adding formamidine. Subsequent steps involve cyclization and chlorination to yield the target compound .

Industrial Production Methods: Industrial production methods often employ microwave-assisted synthesis to enhance reaction efficiency and yield. This approach involves the use of specific reaction conditions, such as controlled temperature and pressure, to facilitate the formation of the desired product .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide.

    Suzuki Coupling: Typical reagents are boronic acids, palladium catalysts, and bases like potassium carbonate.

Major Products: The major products formed from these reactions include substituted pyrrolopyrimidine derivatives, which can be further functionalized for various applications .

Scientific Research Applications

4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine involves its interaction with specific molecular targets, such as kinases. By binding to the active sites of these enzymes, the compound inhibits their activity, leading to the disruption of cellular signaling pathways. This inhibition can induce apoptosis in cancer cells and modulate immune responses in inflammatory diseases .

Comparison with Similar Compounds

Uniqueness: 4-Chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine’s unique combination of chlorine and fluorine atoms enhances its binding affinity and selectivity for specific molecular targets, making it a valuable compound in drug discovery and development.

Properties

Molecular Formula

C6H3ClFN3

Molecular Weight

171.56 g/mol

IUPAC Name

4-chloro-7-fluoro-5H-pyrrolo[3,2-d]pyrimidine

InChI

InChI=1S/C6H3ClFN3/c7-6-5-4(10-2-11-6)3(8)1-9-5/h1-2,9H

InChI Key

ROURMPCBSJROBA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(N1)C(=NC=N2)Cl)F

Origin of Product

United States

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